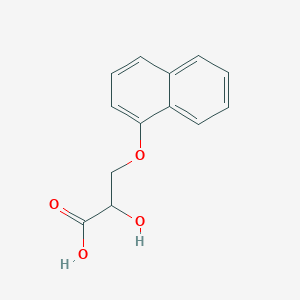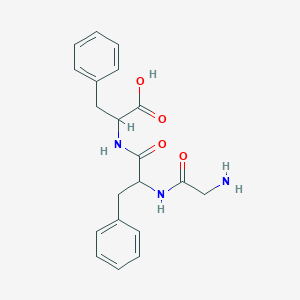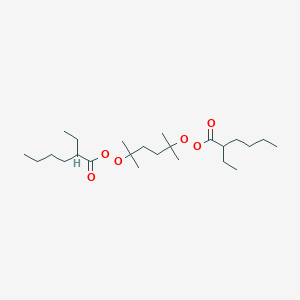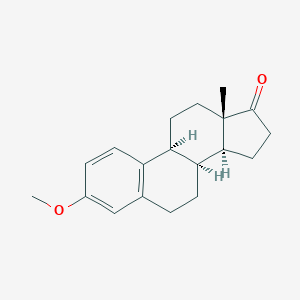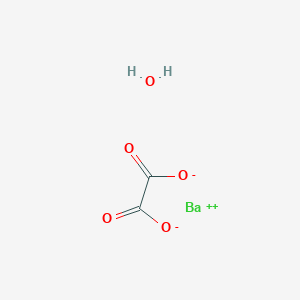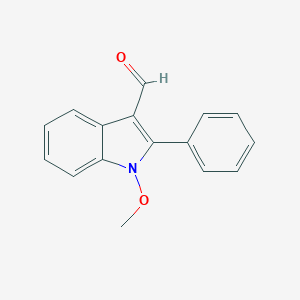
1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the family of indole derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde is not fully understood. However, it is believed to act as a nucleophile and undergo nucleophilic addition reactions with various electrophiles. It can also undergo oxidation reactions to form various oxidation products.
Efectos Bioquímicos Y Fisiológicos
1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and exhibit antimicrobial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde in lab experiments include its high stability, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its potential to undergo oxidation reactions.
Direcciones Futuras
There are several future directions for the research on 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde. These include the development of new synthetic methods for the preparation of the compound, the investigation of its potential applications in drug discovery, and the exploration of its mechanism of action and physiological effects. Additionally, the development of new fluorescent probes based on 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde could lead to the development of new diagnostic tools for various diseases.
Métodos De Síntesis
The synthesis of 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde involves the reaction between 2-phenylindole and paraformaldehyde in the presence of acetic acid and methanol. The reaction takes place under reflux conditions for several hours, resulting in the formation of the desired product. The purity of the product can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of various biomolecules such as amino acids, proteins, and nucleic acids. It has also been used as a starting material for the synthesis of various biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents.
Propiedades
Número CAS |
14960-63-5 |
|---|---|
Nombre del producto |
1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde |
Fórmula molecular |
C16H13NO2 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
1-methoxy-2-phenylindole-3-carbaldehyde |
InChI |
InChI=1S/C16H13NO2/c1-19-17-15-10-6-5-9-13(15)14(11-18)16(17)12-7-3-2-4-8-12/h2-11H,1H3 |
Clave InChI |
BPVFSHVFYDLETP-UHFFFAOYSA-N |
SMILES |
CON1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=O |
SMILES canónico |
CON1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=O |
Otros números CAS |
14960-63-5 |
Solubilidad |
2.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



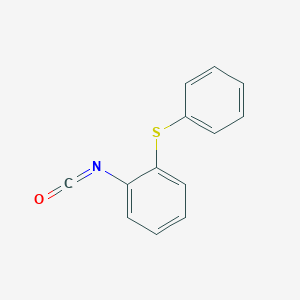
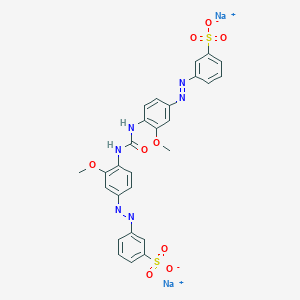
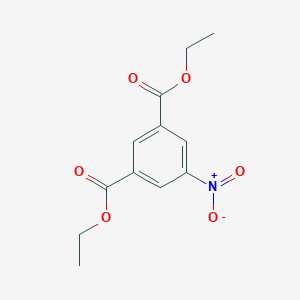
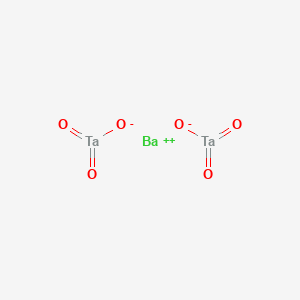
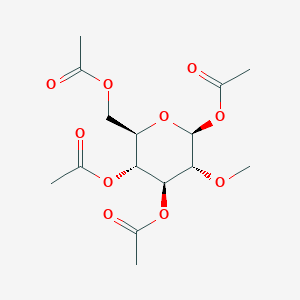
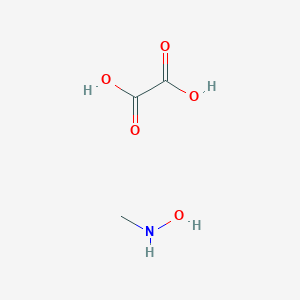
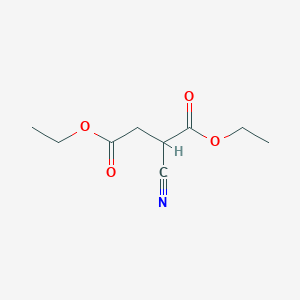
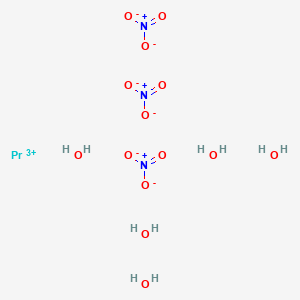
![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)
